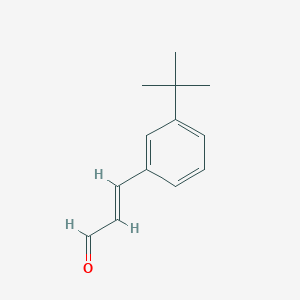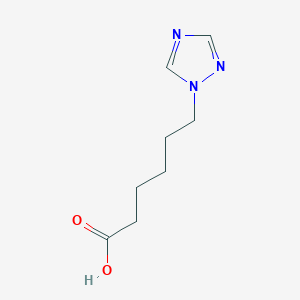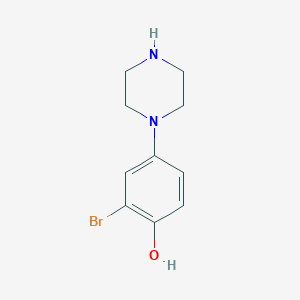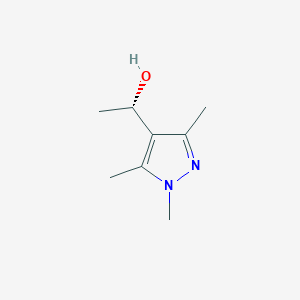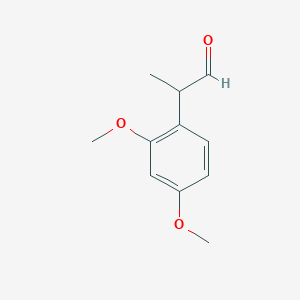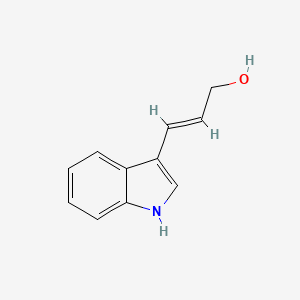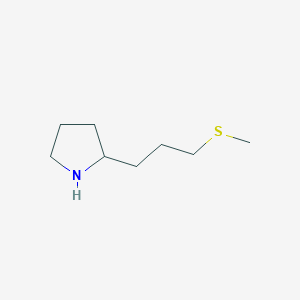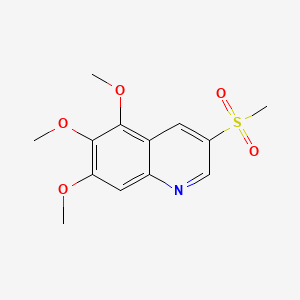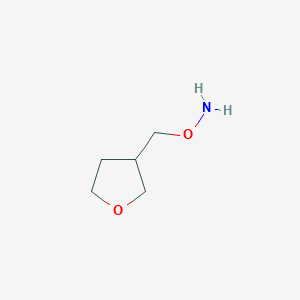![molecular formula C13H16Cl2N2 B13608032 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenyl group and a methanamine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 4-Methylphenyl Group: The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Attachment of Methanamine Moiety: The methanamine group is attached through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and the 4-methylphenyl group play crucial roles in its binding affinity and specificity. The methanamine moiety may also contribute to its overall activity by enhancing its solubility and stability.
類似化合物との比較
1-[3-(4-Methylphenyl)pyridin-2-yl]methanamine: The non-dihydrochloride form.
4-Methylphenylpyridine: Lacks the methanamine group.
Pyridine derivatives: Various compounds with different substituents on the pyridine ring.
Uniqueness: 1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-dihydrochloride counterparts.
特性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
[3-(4-methylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)12-3-2-8-15-13(12)9-14;;/h2-8H,9,14H2,1H3;2*1H |
InChIキー |
QYJWUPRKOCCGGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=CC=C2)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
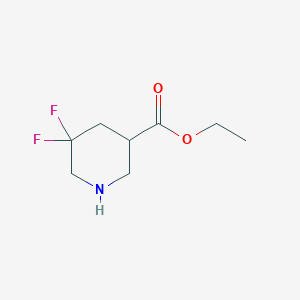
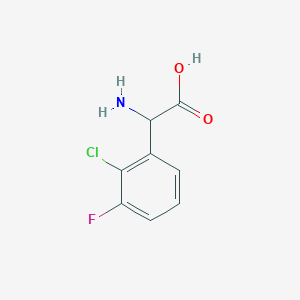
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
